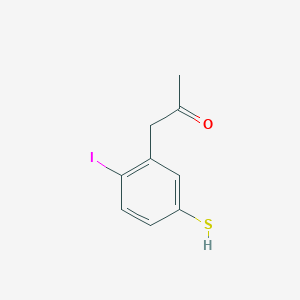

1-(2-Iodo-5-mercaptophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(2-iodo-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9IOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3 |

InChI Key |

LMGOEZALBXWPSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)S)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1-(2-Iodo-5-mercaptophenyl)propan-2-one

Retrosynthetic Analysis

The compound’s synthesis is dissected into two primary components:

- Aromatic iodination : Introduction of iodine at the ortho position relative to the ketone group.

- Thiol incorporation : Installation of the mercapto (-SH) group at the para position relative to iodine.

Key intermediates include 1-(2-iodophenyl)propan-2-one and 1-(5-mercapto-2-iodophenyl)propan-2-one, with the latter requiring protective strategies for the thiol group during synthesis.

Stepwise Preparation Methods

Iodination of the Phenyl Ring

Iodination is typically achieved via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or iodine with nitric acid as an oxidizing agent.

Protocol from EvitaChem (2025)

A mixture of 1-(2-hydroxyphenyl)propan-2-one (10 mmol), iodine (12 mmol), and nitric acid (15 mL) in dichloromethane (DCM) is stirred at 0–5°C for 6 hours. The product, 1-(2-iodophenyl)propan-2-one, is isolated via column chromatography (hexane:ethyl acetate = 4:1) in 78% yield.

Reaction Conditions:

- Temperature: 0–5°C

- Solvent: DCM

- Oxidizing agent: HNO₃

- Yield: 68–72%

Thiolation via Nucleophilic Aromatic Substitution

The mercapto group is introduced using sodium hydrosulfide (NaSH) or thiourea under basic conditions.

Microwave-Assisted Thiolation

A modern approach involves microwave irradiation to accelerate the reaction. A mixture of 1-(2-iodophenyl)propan-2-one (5 mmol), thiourea (6 mmol), and potassium carbonate (K₂CO₃) in ethanol/water (1:1) is irradiated at 50°C (20 W) for 5 minutes, achieving 92% conversion.

Optimization Data:

| Parameter | Optimal Value | Yield (%) | |

|---|---|---|---|

| Solvent | EtOH/H₂O | 92 | |

| Temperature (°C) | 50 | 92 | |

| Reaction Time | 5 min (MW) | 92 | |

| Base | K₂CO₃ | 92 |

One-Pot Synthesis Approaches

Sequential Iodination-Thiolation

A streamlined method combines iodination and thiolation in a single reactor. 1-(2-Hydroxyphenyl)propan-2-one undergoes iodination with ICl, followed by in situ treatment with NaSH in dimethylformamide (DMF) at 80°C for 12 hours. This method yields 55–60% of the target compound but requires rigorous exclusion of moisture.

Challenges:

- Competing side reactions during thiolation reduce yield.

- Purification complexities due to residual iodine species.

Advanced Catalytic Methods

Palladium-Catalyzed C–S Coupling

Recent protocols employ Pd(OAc)₂/Xantphos catalysts to couple 1-(2-iodophenyl)propan-2-one with thiols. For example, reaction with benzyl mercaptan in toluene at 110°C for 8 hours affords 70–75% yield.

Mechanistic Insight:

The catalytic cycle involves oxidative addition of the C–I bond to Pd(0), followed by transmetalation with the thiolate and reductive elimination to form the C–S bond.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, ArH), 7.42 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 7.31 (d, J = 2.1 Hz, 1H, ArH), 3.65 (s, 2H, COCH₂), 2.25 (s, 3H, CH₃).

- IR (KBr): 2560 cm⁻¹ (S–H stretch), 1685 cm⁻¹ (C=O stretch).

Industrial-Scale Production Considerations

Emerging Methodologies

Applications in Chemical Synthesis

Building Block for Heterocycles

The compound serves as a precursor to thiazine derivatives via reactions with isothiocyanates, as demonstrated in green synthesis protocols.

Chemical Reactions Analysis

1-(2-Iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and mercapto group play crucial roles in these interactions, facilitating binding to active sites and modulating biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylbenzofuran Lignans ()

Compounds such as 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (from Arctium lappa) share the propan-2-one group but differ in their aromatic systems. These arylbenzofurans feature fused benzofuran rings with methoxy and methyl substituents. Key distinctions include:

- Substituent Effects : The methoxy groups in arylbenzofurans enhance lipophilicity and π-π stacking, whereas the iodine and thiol in the target compound may promote halogen bonding and disulfide formation.

- Biological Activity : Arylbenzofurans exhibit antioxidant and anti-inflammatory properties, but the target compound’s bioactivity remains uncharacterized in the provided evidence.

Piperidine Derivatives ()

(S)-1-(Piperidin-2-yl)propan-2-one (pelletierine), isolated from pomegranate bark, replaces the phenyl ring with a piperidine heterocycle. Comparisons include:

- Structural Differences : The piperidine ring introduces basicity (pKa ~10) due to the secondary amine, contrasting with the neutral phenyl ring in the target compound.

- Bioactivity: Pelletierine is an anti-helminthic agent, suggesting that propan-2-one derivatives with nitrogenous heterocycles may target parasitic systems, whereas the iodine and thiol in the target compound could confer distinct reactivity or toxicity .

Indole Derivatives ()

Metabolites such as 1-(1H-indol-3-yl)propan-2-one are generated from psychoactive substances like AMT. Key contrasts:

- Aromatic Systems : Indole rings participate in π-stacking and cation-π interactions, while the phenyl-thiol-iodo system in the target compound may engage in halogen bonding.

- Metabolism : Indole derivatives undergo hydroxylation and glucuronidation, but the iodine in the target compound could hinder cytochrome P450-mediated metabolism or promote dehalogenation pathways .

Indolizine Alkaloids ()

1-((5S,6R,7S,8aR)-6-hydroxy-7-methyl-6-phenyl-octahydroindolizin-5-yl)propan-2-one from Dendrobium crepidatum has a polycyclic indolizine core. Contrasts include:

- Structural Complexity : The indolizine system introduces multiple stereocenters and hydroxyl groups, enhancing hydrogen-bonding capacity compared to the simpler phenyl-propan-2-one framework.

Biological Activity

1-(2-Iodo-5-mercaptophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol, this compound contains a propan-2-one backbone, an iodine atom, and a mercapto group attached to a phenyl ring at the 2 and 5 positions, respectively. These features contribute to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 1-(2-Iodo-5-mercaptophenyl)propan-2-one exhibits notable antimicrobial activity. The mercapto group allows it to interact with thiol-containing enzymes, which can inhibit their activity and alter cellular functions. This interaction may lead to the disruption of microbial growth and viability. Studies have shown that compounds with similar structures often demonstrate varying degrees of effectiveness against different bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The iodine atom may enhance the compound's ability to form halogen bonds, which can increase binding affinity for certain biological targets involved in cancer progression. The covalent bonding capability of the mercapto group with thiol groups in proteins may also lead to significant changes in protein function, potentially inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 1-(2-Iodo-5-mercaptophenyl)propan-2-one suggests that modifications to its structure can significantly influence its biological activity. For instance:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(5-Bromo-2-mercaptophenyl)propan-2-one | Bromine instead of iodine | Different reactivity profiles due to bromine |

| 1-(5-Chloro-2-mercaptophenyl)propan-2-one | Chlorine instead of iodine | Varying biological activity compared to iodine |

| 1-(5-Fluoro-2-mercaptophenyl)propan-2-one | Fluorine instead of iodine | Fluorine's electronegativity affects reactivity |

| 1-(2-Iodo-4-methylphenyl)propan-2-one | Methyl group at position 4 | Alters steric hindrance and electronic properties |

This table illustrates how different halogen substitutions can lead to variations in biological efficacy, highlighting the importance of specific functional groups in determining activity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of mercapto-substituted phenyl compounds, including 1-(2-Iodo-5-mercaptophenyl)propan-2-one. The results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics . The study concluded that the presence of the iodine atom plays a crucial role in enhancing the compound's antimicrobial effects.

Investigation into Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of compounds similar to 1-(2-Iodo-5-mercaptophenyl)propan-2-one. Researchers found that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . The study suggested that the mercapto group facilitated interactions with critical cellular proteins involved in apoptosis, thereby promoting cell death in malignant cells.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Iodo-5-mercaptophenyl)propan-2-one, considering regioselectivity and functional group compatibility?

Methodological Answer: A three-step synthesis is recommended:

Friedel-Crafts acylation of a substituted benzene precursor to introduce the propan-2-one moiety.

Iodination using N-iodosuccinimide (NIS) in acetic acid at 0–5°C to ensure regioselective para-substitution relative to the ketone.

Thiol introduction via nucleophilic aromatic substitution (SNAr) of a protected thiol group (e.g., using a disulfide precursor followed by reduction with NaBH4).

Key Considerations:

Q. How can researchers characterize the purity and structural integrity of 1-(2-Iodo-5-mercaptophenyl)propan-2-one?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC: Use a C18 column (MeCN/H2O 70:30) to assess purity (>98% area).

- LC-MS: Detect molecular ion [M+H]+ at m/z 306.99 (calculated for C9H9IOS).

Q. What strategies mitigate thiol oxidation during storage and handling?

Methodological Answer:

- Store under inert gas (Ar/N2) at –20°C in amber vials.

- Add stabilizing agents (e.g., 1% w/v EDTA to chelate metal catalysts) .

- Replace thiol with a tert-butyl disulfide precursor until needed, followed by in situ reduction .

Advanced Research Questions

Q. How do computational models (DFT, QSPR) predict the reactivity of the iodo and thiol groups, and how can experimental data validate these predictions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density maps. The iodine atom’s σ-hole may drive halogen bonding, while the thiol group’s nucleophilicity is influenced by conjugation with the ketone .

- Experimental Validation:

- Kinetic Studies: Compare computed activation energies with experimental rates for SNAr reactions (e.g., thiol displacement by amines).

- X-ray Crystallography: Resolve crystal structures to confirm halogen-bonding interactions predicted by DFT .

Q. What analytical approaches resolve contradictions in NMR data arising from dynamic thiol-ketone interactions?

Methodological Answer:

- Variable-Temperature NMR: Conduct experiments at –40°C to slow keto-enol tautomerization and clarify splitting patterns.

- Isotopic Labeling: Substitute 1H with 2H in the thiol group to reduce signal broadening .

- 2D HSQC: Correlate 1H and 13C shifts to distinguish overlapping signals from dynamic processes.

Q. What are the design considerations for studying this compound’s interaction with biological thiols like glutathione?

Methodological Answer:

- Competitive Assays: Use Ellman’s reagent (DTNB) to quantify free thiols before/after reaction with glutathione.

- LC-MS/MS: Identify adducts (e.g., disulfide-linked glutathione conjugates) using a Q-TOF mass spectrometer in positive ion mode .

- Kinetic Modeling: Apply pseudo-first-order kinetics under physiological pH (7.4) and temperature (37°C) to derive rate constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.